molecular formula C12H17Cl2NO B3302105 Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine CAS No. 91561-99-8

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine

Cat. No.: B3302105
CAS No.: 91561-99-8
M. Wt: 262.17 g/mol
InChI Key: XVEHBTQWYNXBED-UHFFFAOYSA-N
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Description

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
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Biological Activity

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound this compound can be represented by the molecular formula C16H19Cl2NC_{16}H_{19}Cl_2N. Its synthesis typically involves the reaction of 4-methoxybenzylamine with 2-chloroethyl chloride. The resulting product has been noted for its structural similarity to other biologically active amines, suggesting potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrates an MIC of approximately 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Comparison Drug
Staphylococcus aureus6.3Ceftriaxone
Escherichia coli6.3Ceftriaxone

Additionally, it has shown moderate antifungal activity against Candida albicans, with an MIC ranging from 25 to 50 µg/mL, indicating a broad spectrum of antimicrobial efficacy .

Cytotoxic Activity

Cytotoxicity assessments reveal that this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies using the Artemia salina model have indicated a cytotoxicity threshold (LC50) greater than 1000 µg/mL, suggesting a potential role in cancer therapeutics .

  • Cytotoxicity Data :
Test OrganismLC50 (µg/mL)
Artemia salina>1000

This level of cytotoxicity positions the compound as a candidate for further investigation in cancer treatment protocols.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with DNA replication or protein synthesis in microbial cells, leading to cell death. This mechanism is common among many antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of structurally related compounds against resistant bacterial strains, suggesting that modifications in the amine structure could enhance activity .
  • Cytotoxicity in Cancer Cells : Research on related benzylamines has shown promising results in inhibiting tumor growth in vitro, supporting the hypothesis that this compound may exhibit similar properties .
  • Comparative Studies : Comparative analyses with other known antimicrobial agents have demonstrated that this compound's efficacy is on par with established drugs, warranting further exploration into its clinical applications .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-16-12-4-2-11(3-5-12)10-15(8-6-13)9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEHBTQWYNXBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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